molecular formula C18H30O2 B148895 Pinolenic acid CAS No. 16833-54-8

Pinolenic acid

Cat. No. B148895
CAS RN: 16833-54-8
M. Wt: 278.4 g/mol
InChI Key: HXQHFNIKBKZGRP-URPRIDOGSA-N
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Description

Pinolenic acid (PLA) is a polyunsaturated fatty acid (PUFA) predominantly found in pine nut oil. It is characterized by its unique structure, which includes three double bonds at the delta-5, delta-9, and delta-12 positions, making it an all-cis-Δ5,9,12-octadecatrienoic acid . PLA has garnered attention due to its potential health benefits, such as reducing atherosclerosis, inflammation, blood pressure, and possibly acting as an appetite suppressant by influencing satiety hormones .

Synthesis Analysis

PLA can be enriched from pine nut oil through various enzymatic processes. One method involves a two-step process of lipase-catalyzed esterification followed by urea complexation, which can enrich PLA up to 43 mol% and further purify it to greater than 95 mol% . Another approach is the enzymatic synthesis of phytosteryl ester containing PLA using immobilized Candida rugosa lipase, which can achieve a conversion rate of approximately 93 mol% under optimal conditions . Additionally, a cold active lipase from Penicillium camembertii has been used to synthesize high purity monoacylglycerol (MAG) containing PLA .

Molecular Structure Analysis

The molecular structure of PLA, with its three double bonds, makes it a highly unsaturated fatty acid. This structure is crucial for its biological activity and its physical properties, such as fluidity at room temperature. The synthesis of PLA and its derivatives, such as ethyl pinolenate, has been achieved through chemical methods like the Wittig reaction, which allows for the study of its chemistry and potential applications .

Chemical Reactions Analysis

PLA can undergo various chemical reactions due to its unsaturated nature. For instance, it can be esterified to form different types of esters, such as phytosteryl esters and monoacylglycerols . It can also be enriched in triacylglycerol (TAG) form via a two-step consecutive enzyme reaction, which includes ethanolysis and esterification . Furthermore, PLA can be enriched as an ethyl ester from pine nut oil through lipase-catalyzed ethanolysis, demonstrating the versatility of enzymatic reactions in modifying PLA .

Physical and Chemical Properties Analysis

The physical and chemical properties of PLA are influenced by its unsaturated molecular structure. It is a liquid at room temperature and can be integrated into various lipid structures, such as TAGs and MGDGs. The enzymatic synthesis of structured MGDGs enriched in PLA has been explored, which could lead to the development of emulsifiers with appetite-suppression effects . The regiospecificity of lipases, such as Novozym 435, allows for selective enrichment of PLA at the sn-3 position of TAGs, which is a key factor in the physical properties of the resulting lipids .

Scientific Research Applications

1. Inflammation and Metabolic Perturbations in Inflammatory Disorders

  • Summary of Application : PNLA, a major fatty acid in pine nuts, is emerging as a dietary Polyunsaturated Fatty Acid (PUFA) and a promising supplement in the prevention of inflammatory disorders or as an alternative therapy . It has shown potential in weight reduction, lipid-lowering, anti-diabetic actions, and in suppression of cell invasiveness and motility in cancer .
  • Methods of Application : The application of PNLA in this context is primarily dietary. It is consumed as a part of the diet, typically through the consumption of pine nuts .
  • Results or Outcomes : Studies have shown that PNLA can potentially regulate inflammatory and metabolic processes. It has shown potential in modulating lipid metabolism and oxidative stress based on data from both in vitro and in vivo experiments, and human findings, including gene expression analysis .

2. Rheumatoid Arthritis

  • Summary of Application : PNLA has shown anti-inflammatory effects in pre-clinical studies and is being investigated for its effects in human cell lines and peripheral blood mononuclear cells (PBMCs) from Rheumatoid Arthritis (RA) patients .
  • Methods of Application : The study used a modified Boyden chamber to assess chemokine-induced migration of THP-1 monocytes. Macropinocytosis was assessed using Lucifer yellow and oxidized low-density lipoprotein (oxLDL) uptake using DiI-labelled oxLDL in THP-1 macrophages and human monocyte-derived macrophages (HMDMs). IL-6, TNF-α and prostaglandin E2 (PGE2) release by lipopolysaccharide (LPS)-stimulated PBMCs from RA patients was measured by ELISA .
  • Results or Outcomes : PNLA reduced THP-1 cell migration by 55%, macropinocytosis and DiI-oxLDL uptake were reduced by 50% and 40% respectively in THP-1 macrophages and 40% and 25% respectively in HMDMs. PNLA reduced IL-6 and TNF-α release from LPS-stimulated PBMCs from RA patients by 60% and from healthy controls by 50% and 35% respectively. PNLA also reduced PGE2 levels in such PBMCs from RA patients and healthy controls .

3. Anti-inflammatory and Anti-atherogenic Effects

  • Summary of Application : PNLA, an omega-6 polyunsaturated fatty acid from pine nuts, has shown anti-inflammatory and anti-atherogenic effects . It is being investigated for its potential to reduce inflammation and atherosclerosis, a disease where plaque builds up inside arteries .
  • Methods of Application : The application of PNLA in this context is primarily dietary. It is consumed as a part of the diet, typically through the consumption of pine nuts .

4. Anti-inflammatory Effects in Peripheral Blood-derived Monocytes

  • Summary of Application : PNLA, an omega-6 polyunsaturated fatty acid from pine nuts, has shown anti-inflammatory effects. It is being investigated for its direct anti-inflammatory effect and anti-atherogenic effects on activated purified CD14 monocytes from peripheral blood of patients with rheumatoid arthritis (RA) in vitro .
  • Methods of Application : Flow cytometry was used to assess the proportions of CD14 monocytes expressing TNF‐α, IL‐6, IL‐1β, and IL‐8 in purified monocytes from patients with RA after lipopolysaccharide (LPS) stimulation with/without PNLA pre‐treatment. The whole genomic transcriptome (WGT) profile of PNLA‐treated, and LPS‐activated monocytes from patients with active RA was investigated by RNA-sequencing .
  • Results or Outcomes : PNLA reduced the percentage of monocytes expressing cytokines: TNF‐α by 23% (p = 0.048), IL‐6 by 25% (p = 0.011), IL‐1β by 23% (p = 0.050), IL‐8 by 20% (p = 0.066). Pathway analysis identified upstream activation of peroxisome proliferator‐activated receptors (PPARs), sirtuin3, and let7 miRNA, and KLF15, which are anti‐inflammatory and antioxidative. In contrast, DAP3, LIF and STAT3, which are involved in TNF‐α, and IL‐6 signal transduction, were inhibited. Canonical Pathway analysis showed that PNLA inhibited oxidative phosphorylation (p = 9.14E−09) and mitochondrial dysfunction (p = 4.18E−08), while the sirtuin (SIRTs) signalling pathway was activated (p = 8.89E−06) which interfere with the pathophysiological process of atherosclerosis .

Safety And Hazards

Pinolenic acid is considered toxic and can cause moderate to severe irritation to the skin and eyes. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Pinolenic acid is emerging as a dietary polyunsaturated fatty acid (PUFA) and a promising supplement in the prevention of inflammatory disorders or as an alternative therapy. Some studies have shown the health implications of pine nuts oil (PNO) and pinolenic acid in weight reduction, lipid-lowering, and anti-diabetic actions as well as in suppression of cell invasiveness and motility in cancer .

properties

IUPAC Name

(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHFNIKBKZGRP-URPRIDOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895852
Record name cis,cis,cis-5,9,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinolenic acid

CAS RN

16833-54-8
Record name Pinolenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16833-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinolenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis,cis,cis-5,9,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOLENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
K Xie, EA Miles, PC Calder - Journal of Functional Foods, 2016 - Elsevier
Pine nuts contain pinolenic acid (PNLA), which represents 14–19% of fatty acids present. Here we review research on pine nut oil (PNO) and PNLA from studies performed in vitro, in …
Number of citations: 71 www.sciencedirect.com
EJ Baker, EA Miles, PC Calder - Progress in Lipid Research, 2021 - Elsevier
… concentrations of pinolenic acid (PLA). Data are taken from [6] B. Fatty acid composition changes in EA.hy296 cells incubated for 48 h with different concentrations of pinolenic acid (PLA…
Number of citations: 26 www.sciencedirect.com
DS No, IH Kim - Lipid Technology, 2013 - Wiley Online Library
… Pinolenic acid (PLA) is a plant-source polyunsaturated fatty acid formally designated as all-… On the other hand, for pinolenic acid, the first and second double bond from the carboxyl …
Number of citations: 10 onlinelibrary.wiley.com
E Christiansen, KR Watterson, CJ Stocker… - British Journal of …, 2015 - cambridge.org
… pure pinolenic acid were … pinolenic acid or ethyl ester gave robust and highly significant improvements of glucose tolerance. In conclusion, the present results indicate that pinolenic acid …
Number of citations: 105 www.cambridge.org
R Takala, DP Ramji, E Choy - International Journal of Molecular Sciences, 2023 - mdpi.com
… This review will focus on a less studied fatty acid, pinolenic acid (PNLA) from pine nuts, which typically constitutes up to 20% of its total fatty acids. PNLA is emerging as a dietary PUFA …
Number of citations: 1 www.mdpi.com
RL Wolff, CC Bayard - Journal of the American Oil Chemists' Society, 1995 - Springer
… 5,cis-9,cis-12 18:3 acid (pinolenic acid). In all species, linoleic acid represents approximately one-half … koraiensis appear to be a good source of pinolenic acid: their oil content is ca. and …
Number of citations: 124 link.springer.com
AR Lee, SN Han - Lipids, 2016 - Springer
… were significantly downregulated by pinolenic acid treatment compared to BSA … pinolenic acid group (20 % lower, P = 0.082) relative to the control group. In conclusion, pinolenic acid …
Number of citations: 23 link.springer.com
JW Lee, KW Lee, SW Lee, IH Kim, C Rhee - Lipids, 2004 - Springer
… of this study were to obtain concentrated pinolenic acid (5,9,12… Pine nut oil was hydrolyzed to provide a low-pinolenic acid-… solvent to produce a high-pinolenic acidcontaining FA extract (…
Number of citations: 71 link.springer.com
LT Chuang, PJ Tsai, CL Lee, YS Huang - Lipids, 2009 - Springer
Many reports have shown the beneficial effects of consumption of pine seeds and pine seed oil. However, few studies have examined the biological effect of pinolenic acid (PNA; ∆5,9,…
Number of citations: 33 link.springer.com
SJ Chen, CP Hsu, CW Li, JH Lu, LT Chuang - Food chemistry, 2011 - Elsevier
Pinolenic acid (PNA), a naturally-occurring polyunsaturated fatty acid (PUFA), is found mainly in pine seeds. Although many studies have demonstrated beneficial effects of pine seed oil…
Number of citations: 44 www.sciencedirect.com

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